molecular formula C33H44N2O10 B563814 Repaglinide acyl-beta-D-glucuronide CAS No. 1309112-13-7

Repaglinide acyl-beta-D-glucuronide

Cat. No.: B563814
CAS No.: 1309112-13-7
M. Wt: 628.719
InChI Key: HVHBBHOYIACRHO-GKKNLZSLSA-N
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Description

Repaglinide acyl-beta-D-glucuronide is a metabolite of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .

Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide acyl-beta-D-glucuronide is formed through the glucuronidation of the carboxylic acid group of repaglinide. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT.

Industrial Production Methods

The industrial production of this compound involves the biotransformation of repaglinide using liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite .

Chemical Reactions Analysis

Types of Reactions

Repaglinide acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Repaglinide acyl-beta-D-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and subsequent reactions are important for understanding the metabolism of repaglinide and its potential effects on drug efficacy and safety. The compound is also used in studies investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .

Mechanism of Action

Repaglinide acyl-beta-D-glucuronide itself does not possess significant pharmacological activity. its formation is a key step in the metabolism of repaglinide. Repaglinide lowers blood glucose levels by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent insulin release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific formation from repaglinide and its role in the metabolism of this particular drug. While other acyl glucuronides share similar metabolic pathways, the specific enzyme interactions and metabolic profiles can vary, leading to differences in pharmacokinetics and potential drug interactions .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBBHOYIACRHO-GKKNLZSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858363
Record name 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309112-13-7
Record name Repaglinide acyl-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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